molecular formula C22H28N2O4S B14968723 1-(benzylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

1-(benzylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

Cat. No.: B14968723
M. Wt: 416.5 g/mol
InChI Key: WCKCWTQQKISARX-UHFFFAOYSA-N
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Description

1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylmethanesulfonyl group, a piperidine ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride under basic conditions.

    Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through an etherification reaction using an appropriate alkylating agent.

    Formation of the Carboxamide Group: The final step involves the amidation of the piperidine ring with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylmethanesulfonyl-N-[4-(methoxy)phenyl]piperidine-3-carboxamide
  • 1-Phenylmethanesulfonyl-N-[4-(ethoxy)phenyl]piperidine-3-carboxamide

Uniqueness

1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the propan-2-yloxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-propan-2-yloxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H28N2O4S/c1-17(2)28-21-12-10-20(11-13-21)23-22(25)19-9-6-14-24(15-19)29(26,27)16-18-7-4-3-5-8-18/h3-5,7-8,10-13,17,19H,6,9,14-16H2,1-2H3,(H,23,25)

InChI Key

WCKCWTQQKISARX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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